An In-depth Technical Guide to 1-Bromoadamantane: Chemical and Physical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-Bromoadamantane: Chemical and Physical Properties for Researchers and Drug Development Professionals
An authoritative guide on 1-Bromoadamantane, detailing its chemical and physical characteristics, experimental protocols, and key reactions. This document serves as a comprehensive resource for scientists and professionals engaged in research and drug development, providing structured data and methodologies to support advanced applications.
Core Chemical and Physical Properties
1-Bromoadamantane, a halogenated derivative of adamantane (B196018), is a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its rigid, cage-like structure imparts unique properties to molecules, making it a valuable building block in medicinal chemistry.
Structural and General Properties
Below is a summary of the fundamental properties of 1-Bromoadamantane.
| Property | Value | Reference(s) |
| CAS Number | 768-90-1 | [2] |
| Molecular Formula | C₁₀H₁₅Br | [2] |
| Molecular Weight | 215.13 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| IUPAC Name | 1-bromotricyclo[3.3.1.1³,⁷]decane | [5] |
Physical and Spectroscopic Data
The physical and spectroscopic data for 1-Bromoadamantane are crucial for its identification and characterization in experimental settings.
| Property | Value | Reference(s) |
| Melting Point | 116-118 °C | [1] |
| Boiling Point | 226 °C | [6] |
| Density | 1.2686 g/cm³ (estimate) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform (B151607), diethyl ether, benzene, methanol (B129727), and ethanol. | [6][7] |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ 2.37 (s, 3H), 2.10 (s, 6H), 1.73 (s, 6H) | [8] |
| ¹³C NMR (CCl₄) | δ 69.2, 48.9, 35.8, 31.9 | [5] |
| IR (KBr Pellet) | Major peaks typically observed around 2900 cm⁻¹ (C-H stretch) and in the fingerprint region. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 1-Bromoadamantane are essential for reproducible research.
Synthesis of 1-Bromoadamantane from Adamantane
This protocol describes the direct bromination of adamantane.
Materials:
-
Adamantane
-
Liquid bromine
-
Saturated sodium hydrogen sulfite (B76179) solution
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine 30 g of adamantane with 24 mL of liquid bromine.
-
Heat the reaction mixture to 85°C for 6 hours.
-
Increase the temperature to 110°C and continue the reaction for an additional 3 hours.
-
Allow the reaction to cool to room temperature and leave it overnight.
-
Remove the excess bromine by distillation.
-
The remaining bromine is neutralized by the addition of 20 mL of saturated sodium hydrogen sulfite solution.
-
Filter the crude product and wash the filter cake until neutral.
-
Dry the product and recrystallize from methanol to yield light yellow crystals of 1-Bromoadamantane.[9]
Purification by Sublimation
For high-purity 1-Bromoadamantane, sublimation is an effective purification method.
Procedure:
-
Place the crude 1-Bromoadamantane in a sublimation apparatus.
-
Heat the apparatus to 90-100°C under a water pump vacuum.
-
Collect the sublimed, purified crystals.[1]
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-25 mg of 1-Bromoadamantane in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[10]
-
Ensure the sample is fully dissolved and the solution is free of particulate matter.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: Ambient
-
Number of Scans: 16-32 (adjust for concentration)
-
Relaxation Delay: 1-2 seconds
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of 1-Bromoadamantane with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[11][12]
-
Place a portion of the mixture into a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[13]
-
Place the pellet in the sample holder of the FT-IR spectrometer.
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Chemical Reactivity and Applications
1-Bromoadamantane serves as a versatile intermediate in organic synthesis, most notably in the production of the antiviral drug amantadine (B194251).
Synthesis of Amantadine Hydrochloride
The conversion of 1-Bromoadamantane to amantadine is a cornerstone of its application in drug development.[1]
Experimental Workflow for Amantadine Synthesis:
Caption: Workflow for the synthesis of Amantadine Hydrochloride from 1-Bromoadamantane.
Sₙ1 Reaction Mechanism
1-Bromoadamantane is a classic substrate for studying the Sₙ1 (Substitution Nucleophilic Unimolecular) reaction mechanism due to its tertiary bridgehead structure, which favors carbocation formation.
Diagram of the Sₙ1 Reaction Mechanism:
Caption: Stepwise mechanism of the Sₙ1 reaction of 1-Bromoadamantane.
Other Notable Reactions
-
Hydrolysis: 1-Bromoadamantane can be hydrolyzed to form 1-adamantanol.[6] This reaction can be carried out using aqueous silver nitrate (B79036) or hydrochloric acid.[14]
-
Friedel-Crafts Alkylation: It reacts with phenols to yield para-adamantylphenol, demonstrating its utility in Friedel-Crafts alkylation reactions.[6][15]
Biological Significance and Drug Development
While 1-Bromoadamantane itself exhibits some antiviral, antimicrobial, and cytotoxic activities, its primary role in drug development is as a precursor to more potent therapeutic agents.[1] The adamantane scaffold is a key pharmacophore in several approved drugs. The biological activity of adamantane derivatives is often attributed to their ability to interact with biological membranes and hydrophobic protein regions, such as the M2 proton channel of the influenza virus or the NMDA receptor channels in the central nervous system.[7]
Safety and Handling
1-Bromoadamantane is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4] It is moisture-sensitive and should be stored in a cool, dry, well-ventilated area away from oxidizing agents.[4] In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the material safety data sheet (MSDS).
References
- 1. 1-Bromoadamantane | 768-90-1 [chemicalbook.com]
- 2. 1-Bromoadamantane | C10H15Br | CID 79106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-溴金刚烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1-Bromoadamantane [webbook.nist.gov]
- 6. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-Bromoadamantane(768-90-1) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
